molecular formula C23H31N3O5 B11295142 Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11295142
M. Wt: 429.5 g/mol
InChI Key: FWLVYDWVDRHVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure It contains multiple functional groups, including an ethyl ester, a piperidine ring, and a tetrahydropyrimidine ring

Preparation Methods

The synthesis of Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It may be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.

    Industry: This compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways in the body. The exact mechanism may vary depending on the specific application and context. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H31N3O5

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 6-[(4-ethoxycarbonylpiperidin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H31N3O5/c1-4-30-21(27)17-10-12-26(13-11-17)14-18-19(22(28)31-5-2)20(25-23(29)24-18)16-8-6-15(3)7-9-16/h6-9,17,20H,4-5,10-14H2,1-3H3,(H2,24,25,29)

InChI Key

FWLVYDWVDRHVLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.